A Comprehensive Technical Guide to Bis-PEG1-NHS Ester: Core Chemical Properties and Applications
A Comprehensive Technical Guide to Bis-PEG1-NHS Ester: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Bis-PEG1-NHS ester is a homobifunctional crosslinking reagent widely utilized in bioconjugation, drug delivery, and surface modification. Its structure features two N-hydroxysuccinimide (NHS) ester groups at either end of a short, hydrophilic single polyethylene (B3416737) glycol (PEG) unit. This design allows for the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The inclusion of a PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous environments, which can reduce aggregation and immunogenicity.[1] This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and key applications of Bis-PEG1-NHS ester.
Core Chemical and Physical Properties
The fundamental properties of Bis-PEG1-NHS ester are summarized below, providing essential information for its handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 356.29 g/mol | [2] |
| 356.3 g/mol | [3][4] | |
| Molecular Formula | C₁₄H₁₆N₂O₉ | [2] |
| CAS Number | 65869-64-9 | |
| Appearance | Viscous pale liquid or low melting point solid | |
| Purity | ≥95% - 99.95% | |
| Solubility | - DMSO: 71 mg/mL (199.27 mM) | |
| - Water: Insoluble | ||
| - Ethanol: Insoluble | ||
| - Anhydrous, water-miscible organic solvents (e.g., DMF): Soluble | ||
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (Stock Solution) | -80°C in solvent for up to 1 year | |
| -20°C in solvent for up to 1 month |
Reactivity and Reaction Mechanism
The utility of Bis-PEG1-NHS ester is centered on the reactivity of its terminal NHS ester groups towards primary amines (-NH₂). This reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond.
The primary targets for this reaction in a biological context are the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of polypeptides. While NHS esters are highly reactive with primary amines, they can also react with other nucleophiles like hydroxyl (-OH) and sulfhydryl (-SH) groups, though the resulting ester and thioester bonds are less stable and can be hydrolyzed or displaced by amines. The reaction is most efficient in the pH range of 7.2 to 8.5.
Competition with Hydrolysis
A critical factor influencing the efficiency of NHS ester conjugation is the competing hydrolysis reaction, where the ester reacts with water, leading to its inactivation. The rate of hydrolysis is highly dependent on pH and temperature.
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At pH 7.0 and 0°C, the half-life of hydrolysis for a typical NHS ester is 4 to 5 hours.
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This half-life decreases dramatically to 10 minutes at pH 8.6 and 4°C.
This underscores the importance of performing conjugation reactions promptly after preparing the reagent solution and carefully controlling the pH of the reaction buffer.
Caption: Competing reactions of Bis-PEG1-NHS ester.
Experimental Protocols
General Protocol for Protein-Protein Crosslinking
This protocol provides a general workflow for crosslinking two proteins using Bis-PEG1-NHS ester. Optimal conditions, such as the molar ratio of crosslinker to protein, may need to be determined empirically.
Materials:
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Bis-PEG1-NHS ester
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Anhydrous DMSO or DMF
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Protein A and Protein B in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.0
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Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
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Desalting column or dialysis equipment
Procedure:
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Prepare Stock Solution: Immediately before use, dissolve the Bis-PEG1-NHS ester in anhydrous DMSO to create a concentrated stock solution (e.g., 250 mM). Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.
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Prepare Protein Solution: Prepare a solution containing Protein A and Protein B at a suitable concentration (e.g., 0.1 mM) in the chosen conjugation buffer.
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Initiate Crosslinking: Add a 10- to 50-fold molar excess of the Bis-PEG1-NHS ester stock solution to the protein mixture. Mix thoroughly but gently.
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Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
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Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.
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Purification: Remove excess reagent and byproducts by using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).
Caption: General workflow for a bioconjugation experiment.
Applications in Research and Drug Development
Bis-PEG1-NHS ester is a versatile tool with numerous applications, primarily driven by its ability to link molecules containing primary amines.
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Antibody-Drug Conjugates (ADCs): This reagent is frequently used as a non-cleavable linker in the development of ADCs. It covalently attaches a cytotoxic drug to an antibody, leveraging the antibody's specificity to target cancer cells.
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Protein Structure Analysis: As a homobifunctional crosslinker, it can be used to study protein-protein interactions and elucidate the three-dimensional structure of protein complexes. By crosslinking proximal lysine residues, it provides distance constraints for structural modeling.
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Surface Modification: The NHS ester groups can react with amine-functionalized surfaces to immobilize proteins, peptides, or other biomolecules for applications in biosensors, immunoassays, and biomaterials.
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PEGylation: The introduction of the PEG spacer can improve the pharmacokinetic properties of therapeutic proteins and peptides by increasing their solubility and in vivo half-life.
Caption: Conceptual diagram of Bis-PEG1-NHS ester action.
